molecular formula C8H5F3N2O2S B13524272 3-Cyano-4-(trifluoromethyl)benzenesulfonamide

3-Cyano-4-(trifluoromethyl)benzenesulfonamide

Katalognummer: B13524272
Molekulargewicht: 250.20 g/mol
InChI-Schlüssel: UDSGWPKELKGOAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S. It is known for its unique structural features, including a cyano group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium cyanide under controlled conditions to introduce the cyano group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Cyano-4-(trifluoromethyl)benzenesulfonamide is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3-Cyano-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The cyano and trifluoromethyl groups can enhance binding affinity to active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Lacks the cyano group but shares the trifluoromethyl and sulfonamide groups.

    3-Cyano-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

3-Cyano-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H5F3N2O2S

Molekulargewicht

250.20 g/mol

IUPAC-Name

3-cyano-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-2-1-6(16(13,14)15)3-5(7)4-12/h1-3H,(H2,13,14,15)

InChI-Schlüssel

UDSGWPKELKGOAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.